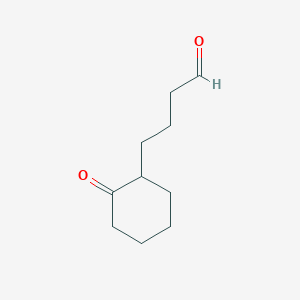
Cyclohexanebutanal, 2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanebutanal, 2-oxo- is a chemical compound with the molecular formula C11H18O2. . This compound is characterized by the presence of a cyclohexane ring, a butanal group, and an oxo group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanebutanal, 2-oxo- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with butanal in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours .
Industrial Production Methods
In industrial settings, the production of Cyclohexanebutanal, 2-oxo- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanebutanal, 2-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The oxo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclohexanebutanal, 2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanebutanal, 2-oxo- involves its interaction with various molecular targets and pathways. The oxo group plays a crucial role in its reactivity, allowing it to participate in nucleophilic addition and substitution reactions. The compound can also undergo enzymatic transformations, leading to the formation of biologically active metabolites .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanebutanal, 2-methyl-3-oxo-, cis-
- Cyclohexanone
- Butanal
Uniqueness
Unlike its similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
142055-94-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-(2-oxocyclohexyl)butanal |
InChI |
InChI=1S/C10H16O2/c11-8-4-3-6-9-5-1-2-7-10(9)12/h8-9H,1-7H2 |
InChI Key |
BWIBXQPFJPLBDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















